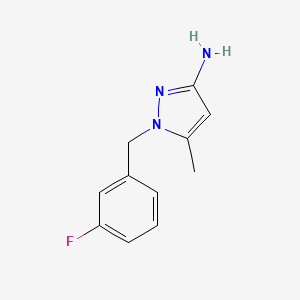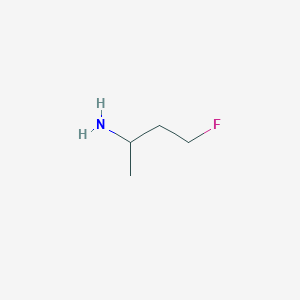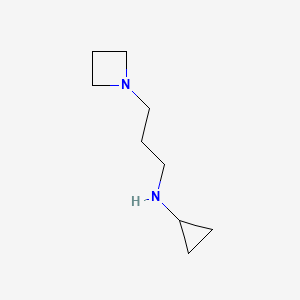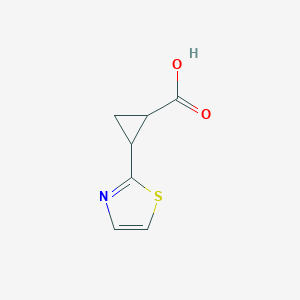
2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring attached to a cyclopropane carboxylic acid moiety The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromatic properties and significant reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with a suitable cyclopropane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
科学研究应用
2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Thiazole: A simpler analog with a similar ring structure but lacking the cyclopropane carboxylic acid moiety.
Cyclopropane Carboxylic Acid: Lacks the thiazole ring but shares the cyclopropane carboxylic acid structure.
2-(1,3-Thiazol-2-yl)acetic Acid: Similar structure but with an acetic acid moiety instead of a cyclopropane carboxylic acid.
Uniqueness: 2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the thiazole ring and the cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H7NO2S |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-3-4(5)6-8-1-2-11-6/h1-2,4-5H,3H2,(H,9,10) |
InChI 键 |
YYBJHRUMANYTOJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C(=O)O)C2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


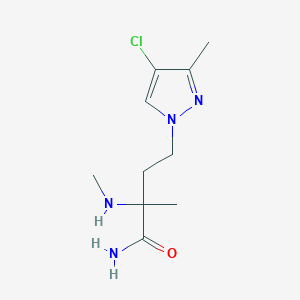
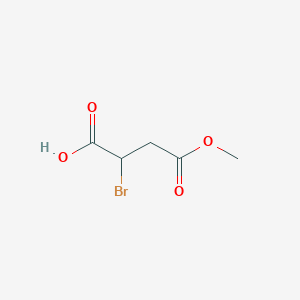
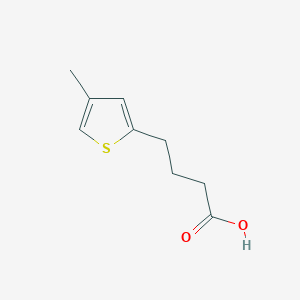
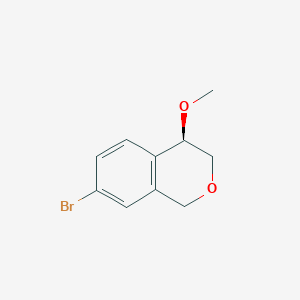
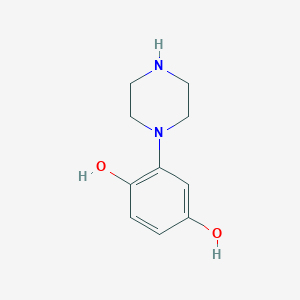
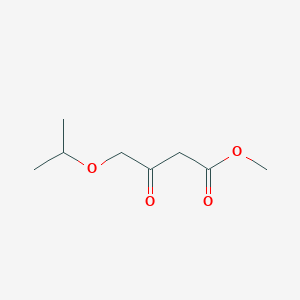
![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)
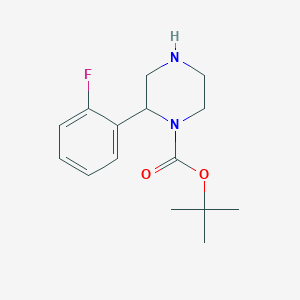
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)
